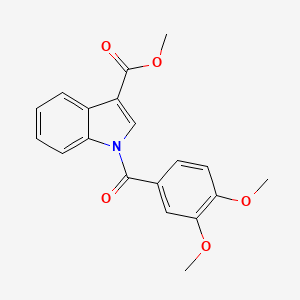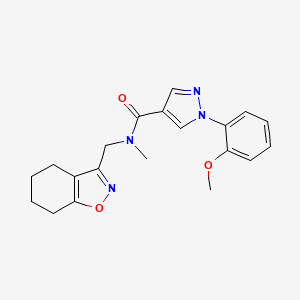
4-(2-萘基)-2-戊炔-1,4-二醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-naphthyl)-2-pentyne-1,4-diol is a chemical compound commonly referred to as NPD. NPD is a synthetic compound that has been extensively studied for its potential applications in scientific research. This chemical compound is known to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.
科学研究应用
Cytotoxic Activity in Cancer Research
One notable application of compounds related to 4-(2-naphthyl)-2-pentyne-1,4-diol is in the field of cancer research. A study by Silva et al. (2012) synthesized derivatives of 2,3-diyne-1,4-naphthoquinone, closely related to the compound , and evaluated their cytotoxic potential against various tumor cell lines. This research underscores the potential of such compounds in developing new cancer treatments.
Polymer Science and Materials Engineering
Compounds with structural similarities to 4-(2-naphthyl)-2-pentyne-1,4-diol have been investigated in the context of polymer science. Gates et al. (2000) explored the polymerization of ethylene using catalysts containing naphthyl groups, demonstrating the influence of these compounds on the properties of polymers (Gates et al., 2000). Moreover, studies like that by Petit et al. (1999) on the polymerization of terminal alkynes highlight the relevance of such compounds in developing new polymeric materials.
Photophysical Properties and Electronics
The photophysical properties of compounds structurally related to 4-(2-naphthyl)-2-pentyne-1,4-diol have been studied for potential applications in electronics. For instance, research by Raj et al. (2008) on Eu3+-4,4,5,5,5-pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dione complexes has implications for the development of materials with novel optical and electronic properties.
Lithium Ion Batteries
The relevance of naphthyl-related compounds in the field of energy storage, particularly in lithium-ion batteries, is highlighted by the work of Zhang et al. (2017). Their research on naphthalene diimide-ethylene conjugated copolymers offers insights into developing more efficient and stable cathode materials for batteries.
Organic Field-Effect Transistors
In the realm of organic electronics, the study of naphthyl derivatives for use in organic field-effect transistors (OFETs) is of particular interest. Takimiya et al. (2005) investigated the properties of naphthyl-substituted compounds and their application in OFETs, demonstrating their potential in advancing organic semiconductor technology (Takimiya et al., 2005).
Polymer Properties and Blending
The structural and blending properties of polymers incorporating naphthyl derivatives have been extensively studied. For example, Cañadas et al. (2000) conducted a detailed analysis of poly(ethylene-2,6-naphthalene dicarboxylate) (PEN) using temperature-modulated differential scanning calorimetry (DSC), revealing insights into the thermal and mechanical properties of these polymers.
作用机制
Without specific context, it’s difficult to define a “mechanism of action” for this compound. If it’s used as a drug, the mechanism would depend on how it interacts with biological systems . If it’s used as a reactant in a chemical reaction, the mechanism would refer to the step-by-step process by which it reacts .
安全和危害
未来方向
The future directions in the study and application of “4-(2-naphthyl)-2-pentyne-1,4-diol” would depend on its properties and potential uses. For instance, if it shows promising biological activity, it could be studied further as a potential pharmaceutical compound . If it has unique physical or chemical properties, it could find use in material science or other fields .
属性
IUPAC Name |
4-naphthalen-2-ylpent-2-yne-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-15(17,9-4-10-16)14-8-7-12-5-2-3-6-13(12)11-14/h2-3,5-8,11,16-17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZABDDKNDUSWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CCO)(C1=CC2=CC=CC=C2C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine hydrobromide](/img/structure/B5597507.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5597514.png)
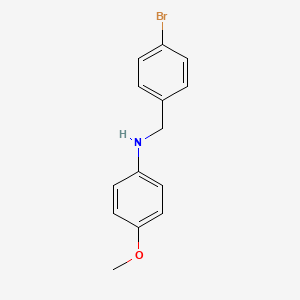
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5597522.png)
![4-[(dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide](/img/structure/B5597528.png)
![(3aR*,6S*)-7-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-2-(4-fluorophenyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5597541.png)


![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597557.png)
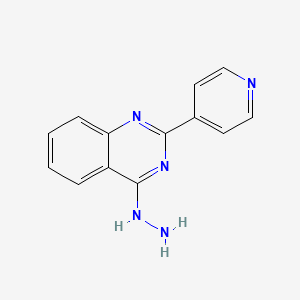
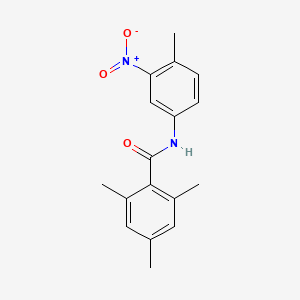
![N-{3-oxo-3-[(1S*,5R*)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}methanesulfonamide](/img/structure/B5597587.png)
